4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. The unique structure of this compound makes it an integral part of several kinase inhibitors and nucleoside drugs, such as avapritinib and remdesivir .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine typically involves the use of pyrrole, chloramine, and formamidine acetate as starting materials . The process includes a series of reactions such as aromatic substitution and amination, which are carried out under controlled conditions to ensure safety and high yield .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using a two-vessel-operated process. This method ensures the removal of impurities and control over the reaction conditions, resulting in a high-quality product . The overall yield of the compound in industrial production is approximately 55% .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, altering its chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Typically use nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: Often involve oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s versatility in medicinal applications .
Scientific Research Applications
4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the development of kinase inhibitors, which are crucial in cancer research.
Medicine: Integral part of nucleoside drugs like remdesivir, which is used in antiviral therapies.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are essential for cancer cell proliferation and survival . This targeted approach makes it a valuable tool in cancer therapy.
Comparison with Similar Compounds
Avapritinib: Another kinase inhibitor that shares the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Remdesivir: An antiviral drug that incorporates the pyrrolo[2,1-f][1,2,4]triazine structure.
Uniqueness: Its ability to undergo various chemical reactions and form diverse derivatives further highlights its versatility and importance in scientific research .
Properties
Molecular Formula |
C7H6BrN3 |
---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
4-bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-11-6(5)7(8)9-4-10-11/h2-4H,1H3 |
InChI Key |
RHDPLFCRYKPAHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1)Br |
Origin of Product |
United States |
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